Cas no 1804484-35-2 (Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate)
Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate
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- Inchi: 1S/C11H9ClF5NO2/c1-2-20-7(19)3-5-6(10(13)14)4-18-9(8(5)12)11(15,16)17/h4,10H,2-3H2,1H3
- InChI Key: RPJKMCJEOGBXRO-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)(F)F)=NC=C(C(F)F)C=1CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 339
- XLogP3: 3.2
- Topological Polar Surface Area: 39.2
Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029044429-1g |
Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate |
1804484-35-2 | 97% | 1g |
$1,579.40 | 2022-04-02 |
Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate Related Literature
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1. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate
Introduction to Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804484-35-2)
Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804484-35-2) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a pyridine ring, chloro, difluoromethyl, and trifluoromethyl substituents, exhibits a range of potential applications in drug discovery and development.
The molecular structure of Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate is particularly noteworthy for its high degree of functionalization. The presence of the pyridine ring, a common motif in many biologically active molecules, provides a rigid and planar framework that can interact with biological targets through various non-covalent interactions such as hydrogen bonding and π-stacking. The chloro, difluoromethyl, and trifluoromethyl substituents further enhance the compound's pharmacological properties by modulating its lipophilicity, metabolic stability, and target selectivity.
Recent studies have highlighted the potential of Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate as a lead compound for the development of novel therapeutic agents. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibitory activity against specific enzymes involved in various disease pathways. The fluorinated substituents, in particular, have been found to play a crucial role in enhancing the compound's binding affinity and selectivity for these targets.
In the context of drug discovery, the ability to fine-tune the chemical structure of Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate through synthetic modifications offers a promising avenue for optimizing its pharmacological profile. Chemists can introduce additional functional groups or alter existing ones to improve the compound's solubility, bioavailability, and efficacy. This flexibility is essential for advancing compounds from early-stage research to preclinical and clinical trials.
The synthesis of Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate typically involves multi-step procedures that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the use of transition metal-catalyzed cross-coupling reactions and selective fluorination techniques. These methods have been extensively studied and optimized to produce the compound efficiently on both laboratory and industrial scales.
In addition to its potential as a therapeutic agent, Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate has also been explored for its utility as an intermediate in the synthesis of other valuable compounds. Its versatile reactivity profile makes it an attractive starting material for constructing complex molecular architectures with diverse biological activities. This aspect is particularly relevant in the development of combinatorial libraries for high-throughput screening in drug discovery programs.
The safety and environmental impact of Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate are important considerations in its development and application. Rigorous toxicological assessments are conducted to ensure that the compound meets regulatory standards for use in pharmaceutical products. Additionally, efforts are underway to develop more sustainable synthetic methods that minimize waste generation and reduce environmental footprint.
In conclusion, Ethyl 3-chloro-5-(difluoromethyl)-2-(trifluoromethyl)pyridine-4-acetate (CAS No. 1804484-35-2) represents a promising candidate in the ongoing quest for innovative therapeutic solutions. Its unique chemical structure and versatile reactivity profile make it an invaluable tool for researchers in medicinal chemistry and pharmaceutical sciences. As ongoing research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing healthcare through the development of novel drugs.
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